molecular formula C18H17ClFN3O B11449014 N-{1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide

N-{1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide

Cat. No.: B11449014
M. Wt: 345.8 g/mol
InChI Key: AWGIOIKEGLPENK-UHFFFAOYSA-N
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Description

N-(1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a benzodiazole ring, which is a fused bicyclic structure containing both benzene and diazole rings. The compound also features a chloro-fluorophenyl group and an acetamide moiety, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodiazole Core: The initial step involves the synthesis of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chloro-Fluorophenyl Group: The next step involves the introduction of the 2-chloro-6-fluorophenyl group. This can be done through a nucleophilic substitution reaction using 2-chloro-6-fluorobenzyl chloride and the benzodiazole core.

    Acetylation: The final step involves the acetylation of the resulting intermediate to form the acetamide group. This can be achieved using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of N-(1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

N-(1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with DNA and proteins involved in cell signaling.

Comparison with Similar Compounds

N-(1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide can be compared with other benzodiazole derivatives, such as:

    N-(1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide: Known for its unique combination of chloro and fluoro substituents, which enhance its biological activity.

    N-(1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide: Lacks the chloro substituent, resulting in different biological properties.

    N-(1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide: Contains additional substituents on the benzodiazole ring, leading to variations in its chemical reactivity and biological activity.

Properties

Molecular Formula

C18H17ClFN3O

Molecular Weight

345.8 g/mol

IUPAC Name

N-[1-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide

InChI

InChI=1S/C18H17ClFN3O/c1-11(21-12(2)24)18-22-16-8-3-4-9-17(16)23(18)10-13-14(19)6-5-7-15(13)20/h3-9,11H,10H2,1-2H3,(H,21,24)

InChI Key

AWGIOIKEGLPENK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F)NC(=O)C

Origin of Product

United States

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